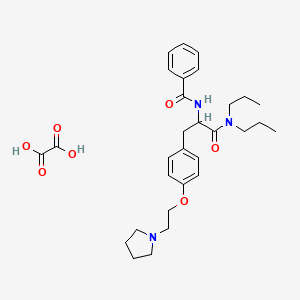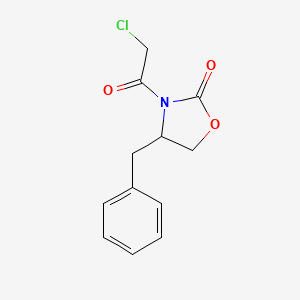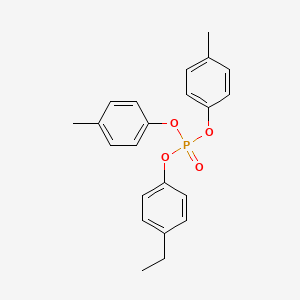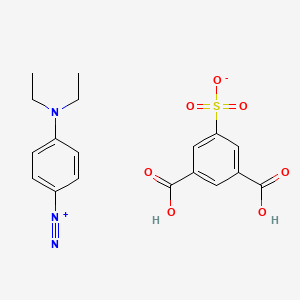
2-(Hydroxymethyl)-5-methylpyrano(3,2-b)indol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hydroxymethyl)-5-methylpyrano(3,2-b)indol-4(5H)-one is a heterocyclic compound that belongs to the class of pyranoindoles This compound is characterized by a fused ring system that includes a pyran ring and an indole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-5-methylpyrano(3,2-b)indol-4(5H)-one can be achieved through several synthetic routes. One common method involves the use of indole-2-carboxylic derivatives as starting materials. The reaction typically proceeds through an intramolecular N–H/C–H coupling, which involves a carbonyl 1,2-migration . The reaction conditions are generally mild, and the desired product can be obtained in moderate to good yields.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions can facilitate the large-scale production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Hydroxymethyl)-5-methylpyrano(3,2-b)indol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group in the indole moiety can be reduced to form a hydroxyl group.
Substitution: The methyl group on the pyran ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(Carboxymethyl)-5-methylpyrano(3,2-b)indol-4(5H)-one.
Reduction: Formation of 2-(Hydroxymethyl)-5-methylpyrano(3,2-b)indol-4(5H)-ol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-(Hydroxymethyl)-5-methylpyrano(3,2-b)indol-4(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(Hydroxymethyl)-5-methylpyrano(3,2-b)indol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to antiproliferative effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido[2,3-b]indol-4-ones: These compounds share a similar fused ring system but differ in the position and nature of substituents.
Indolo[3,2-b]quinolines: These compounds also have a fused ring system but include a quinoline moiety instead of a pyran ring.
Uniqueness
2-(Hydroxymethyl)-5-methylpyrano(3,2-b)indol-4(5H)-one is unique due to the presence of both a hydroxymethyl group and a methyl group on the pyran ring
Eigenschaften
CAS-Nummer |
81413-46-9 |
|---|---|
Molekularformel |
C13H11NO3 |
Molekulargewicht |
229.23 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-5-methylpyrano[3,2-b]indol-4-one |
InChI |
InChI=1S/C13H11NO3/c1-14-10-5-3-2-4-9(10)13-12(14)11(16)6-8(7-15)17-13/h2-6,15H,7H2,1H3 |
InChI-Schlüssel |
HMHLJPWRMYWRAV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C3=C1C(=O)C=C(O3)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


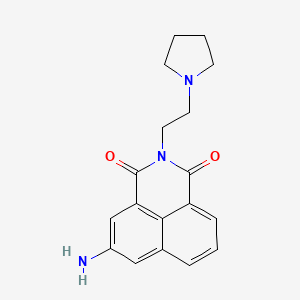
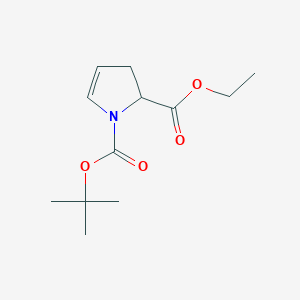
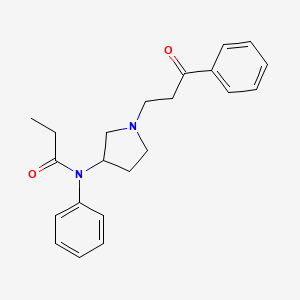
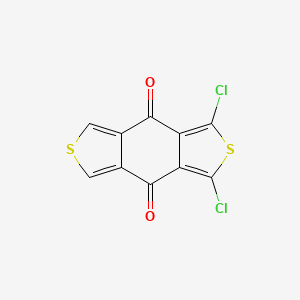
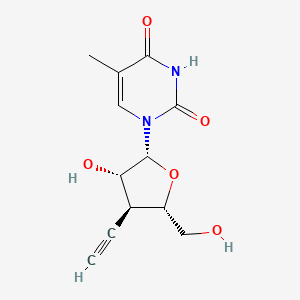
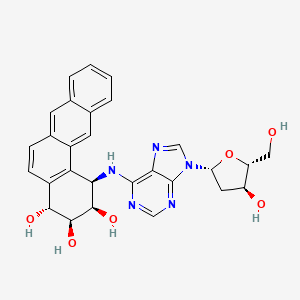
![Naphtho[1,2-g]pteridine-9,11-diamine](/img/structure/B12810470.png)

